Artemisinin 63968-64-9: In Vitro Antimalarial Potency (IC50) Quantified Against Derivatives in P. berghei Model
In a standardized P. berghei rodent malaria model, artemisinin exhibits lower in vitro potency relative to its principal active metabolite dihydroartemisinin (DHA) and the hemisuccinate prodrug artesunate. This quantifiable difference establishes artemisinin as the essential reference compound for baseline activity comparisons and for studies evaluating the impact of C-10 derivatization [1].
| Evidence Dimension | In vitro 50% inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 1.9 × 10⁻⁸ M |
| Comparator Or Baseline | Dihydroartemisinin (DHA): 0.3 × 10⁻⁸ M; Artesunate: 1.1 × 10⁻⁸ M |
| Quantified Difference | Artemisinin is approximately 6.3-fold less potent than DHA, and 1.7-fold less potent than artesunate in this model. |
| Conditions | Synchronized short-term in vitro culture of P. berghei erythrocytic stages; drug present for complete 24 h developmental cycle; inhibition measured by DNA synthesis via flow cytometry. |
Why This Matters
This 6.3-fold potency differential validates the use of artemisinin 63968-64-9 as a lower-activity benchmark required for quantifying the potency gain achieved through C-10 modification in structure-activity relationship (SAR) campaigns.
- [1] Janse, C. J., Waters, A. P., Kos, J., & Lugt, C. B. (1994). Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. International Journal for Parasitology, 24(4), 589–594. View Source
